molecular formula C22H23N5O5 B135104 2-[2-(2-Naphthalenyl)ethoxy]adenosine CAS No. 131865-99-1

2-[2-(2-Naphthalenyl)ethoxy]adenosine

Cat. No. B135104
M. Wt: 437.4 g/mol
InChI Key: LCDBQJZQQFLFGG-QTQZEZTPSA-N
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Description

“2-[2-(2-Naphthalenyl)ethoxy]adenosine” is a chemical compound with the molecular formula C22H23N5O5 . It is also known by its English synonyms WRC 0018, 2-[2-(2-Naphthylethoxy)adenosine], and Adenosine, 2-[2-(2-naphthalenyl)ethoxy]- .


Molecular Structure Analysis

The molecular structure of “2-[2-(2-Naphthalenyl)ethoxy]adenosine” is represented by the molecular formula C22H23N5O5 . The average mass of this compound is 437.448 Da .

Scientific Research Applications

  • Nucleotide Synthesis : Wagner and Pfleiderer (1997) described the use of groups similar to 2-[2-(2-Naphthalenyl)ethoxy]adenosine in the protection of amino functions of aglycone residues during the synthesis of nucleotides, particularly for monomeric building blocks in nucleoside-functionalized supports (Wagner & Pfleiderer, 1997).

  • DNA Binding Agents : Kundu (1980) synthesized derivatives related to 2-[2-(2-Naphthalenyl)ethoxy]adenosine for potential applications as DNA binding agents. These compounds exhibited growth inhibitory effects on leukemic cells and had the ability to bind to DNA and poly(deoxyribonucleotides) (Kundu, 1980).

  • Adenosine Receptor Studies : Makujina et al. (1993) investigated the effects of compounds like 2-[2-(2-Naphthalenyl)ethoxy]adenosine on porcine coronary artery, highlighting their role in pharmacological studies related to adenosine receptors (Makujina et al., 1993).

  • Synthesis of Naphthalenes : Kang et al. (2012) discussed the synthesis of functionalized naphthalenes, which is relevant to the chemical structure of 2-[2-(2-Naphthalenyl)ethoxy]adenosine. This synthesis process is significant in the development of complex organic compounds (Kang et al., 2012).

  • Study of Adenosine Receptors : Gao et al. (2004) examined the affinity and efficacy of 2-substituted adenosine derivatives at different human adenosine receptors, providing insights into the therapeutic potential of these compounds (Gao et al., 2004).

  • Probing Mechanistic and Energetic Basis : Holliday et al. (2002) used a compound structurally similar to 2-[2-(2-Naphthalenyl)ethoxy]adenosine in the Weak-Link Synthetic Approach, illustrating its potential in the creation of complex coordination complexes (Holliday et al., 2002).

  • Inhibitors of Glyceraldehyde-3-Phosphate Dehydrogenase : Bressi et al. (2001) investigated adenosine analogues as inhibitors, providing insights into the structure-activity relationships of compounds like 2-[2-(2-Naphthalenyl)ethoxy]adenosine (Bressi et al., 2001).

properties

IUPAC Name

(2R,3R,4S,5R)-2-[6-amino-2-(2-naphthalen-2-ylethoxy)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O5/c23-19-16-20(27(11-24-16)21-18(30)17(29)15(10-28)32-21)26-22(25-19)31-8-7-12-5-6-13-3-1-2-4-14(13)9-12/h1-6,9,11,15,17-18,21,28-30H,7-8,10H2,(H2,23,25,26)/t15-,17-,18-,21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCDBQJZQQFLFGG-QTQZEZTPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)CCOC3=NC(=C4C(=N3)N(C=N4)C5C(C(C(O5)CO)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C=C(C=CC2=C1)CCOC3=NC(=C4C(=N3)N(C=N4)[C@H]5[C@@H]([C@@H]([C@H](O5)CO)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-(2-Naphthalenyl)ethoxy]adenosine

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